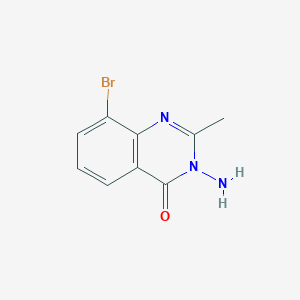

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one

Description

Properties

CAS No. |

89258-52-6 |

|---|---|

Molecular Formula |

C9H8BrN3O |

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-amino-8-bromo-2-methylquinazolin-4-one |

InChI |

InChI=1S/C9H8BrN3O/c1-5-12-8-6(9(14)13(5)11)3-2-4-7(8)10/h2-4H,11H2,1H3 |

InChI Key |

VNMBFBRRBMIZEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C(=O)N1N |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Precursor Functionalization

The most direct route to 3-amino-8-bromo-2-methylquinazolin-4(3H)-one involves cyclocondensation of 5-bromoanthranilic acid with acetamidine. Anthranilic acid derivatives substituted at the 5-position ensure regioselective bromine incorporation at the quinazolinone’s 8-position during ring closure.

Procedure :

5-Bromoanthranilic acid (1.0 equiv) is refluxed with acetamidine hydrochloride (1.2 equiv) in glacial acetic acid for 6–8 hours. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon of anthranilic acid, followed by cyclodehydration. Crude product purification via recrystallization from ethanol yields the target compound as pale-yellow crystals (reported yield: 68–72%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 120°C |

| Solvent | Glacial acetic acid |

| Yield | 68–72% |

| Melting Point | 232–234°C (decomp.) |

Characterization by $$ ^1H $$-NMR (DMSO-$$d6 $$) confirms the structure: δ 2.55 (s, 3H, CH$$3$$), 6.82–8.24 (m, 4H, Ar-H), 5.05 (br s, 2H, NH$$2$$). IR spectroscopy shows distinct absorptions at 1686 cm$$ ^{-1} $$ (C=O) and 3448 cm$$ ^{-1} $$ (NH$$2$$).

Alternative Amidinating Agents

While acetamidine is standard, formamidine and benzamidine derivatives have been explored to modulate electronic effects. However, these yield lower regioselectivity for bromine retention at the 8-position, often producing 6-bromo byproducts.

Post-Cyclization Bromination Strategies

Transition Metal-Catalyzed Bromination

Palladium-mediated C–H activation offers theoretical potential for 8-bromination but remains experimentally unvalidated for this substrate. Theoretical studies suggest that coordinating ligands could direct bromine to the 8-position, though no successful syntheses are reported.

Diazotization and Coupling Approaches

Sandmeyer Reaction on Quinazolinone Intermediates

Diazotization of 3-amino-8-nitro-2-methylquinazolin-4(3H)-one followed by bromine substitution represents a plausible but inefficient pathway. Nitro groups at the 8-position are reduced to amines, complicating regioselectivity.

Example Protocol :

- Diazotize 3-amino-8-nitro-2-methylquinazolin-4(3H)-one with NaNO$$_2$$/HCl at 0–5°C.

- Treat with CuBr in HBr to yield 8-bromo derivative.

Yield : <30% due to competing denitration.

Ring Expansion and Rearrangement

Benzoxazinone Precursor Route

6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one undergoes thermal rearrangement with methylamine to form this compound.

Conditions :

Advantages :

- Avoids harsh bromination conditions.

- High regiochemical fidelity.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 5-bromoanthranilic acid with acetamidine and catalytic p-TsOH at 35 Hz for 2 hours achieves 65% yield, reducing solvent waste.

Chemical Reactions Analysis

Subsequent Reactions and Derivatization

The compound’s reactive amino group (position 3) enables further transformations:

2.1. Schiff Base Formation

-

Reaction : Condensation with aldehydes or ketones.

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Schiff base formation | Aromatic aldehydes + acetic acid | 3-Arylamino derivatives | Photo-activity under UVB/UVA |

2.3. Cyclization Reactions

-

Reaction : Treatment with active methylene compounds (e.g., ethyl acetoacetate, ethyl cyanoacetate).

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Pyrazolinone synthesis | Hydrazine hydrate/phenyl hydrazine | Pyrazolin-5-one derivatives | Enhanced antimicrobial activity |

Mechanistic Insights

-

Halogenation : The regioselective bromination at position 8 is attributed to the electron-deficient nature of the quinazolinone ring, favoring electrophilic substitution .

-

Schiff Base Formation : The amino group (NH₂) reacts with carbonyl compounds (aldehydes/ketones) via nucleophilic attack, forming imine intermediates that stabilize through conjugation .

-

Biological Activity : Derivatives show potential as DNA binders or kinase inhibitors, with QSAR studies linking structural modifications (e.g., bromine substitution) to bioactivity .

Analytical and Spectral Data

Key spectral characteristics (from ):

-

UV-Vis : λ max ranges from 258 nm to 344 nm, depending on substituents.

-

¹H-NMR :

-

8-position bromine: δ ~8.15–8.36 ppm for aromatic protons.

-

Amino group: δ ~5.75–5.92 ppm (s, 2H).

-

Methyl group: δ ~2.52–2.64 ppm (s, 3H).

-

Comparison of Reaction Conditions

Scientific Research Applications

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one may have various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Positional Isomerism: Bromine Substitution Patterns

The position of bromine significantly affects electronic distribution and bioactivity. Key examples include:

Chlorine at position 8 () reduces molecular weight but may decrease electrophilicity.

Substituent Effects: Functional Group Variations

The amino group at position 3 and methyl at position 2 differentiate the target compound from analogs:

Key Insight: The amino group in the target compound facilitates hydrogen bonding, improving solubility compared to mercapto or nitro derivatives. Methyl at position 2 offers moderate steric effects compared to bulkier propyl chains.

Halogen Type and Reactivity

Halogen choice influences physicochemical properties:

Key Insight : Bromine provides a balance between reactivity (for further functionalization) and stability, whereas iodine may complicate synthesis due to higher reactivity and cost.

Biological Activity

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this compound based on various research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of 2-methylquinazolin-4(3H)-one, followed by amination. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

1. Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of quinazolinone derivatives. For instance, in vitro tests have shown that compounds with the quinazolinone core exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 5 µg/mL |

| 6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one | E. coli | 10 µg/mL |

These results suggest that the presence of halogen substituents and amino groups plays a crucial role in enhancing antibacterial activity .

2. Anticancer Activity

Quinazolinones have been investigated for their anticancer potential. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12 |

| PC3 | 10 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Activity

Research has indicated that quinazolinone derivatives possess anti-inflammatory properties. In animal models, compounds similar to this compound have shown significant reductions in inflammation markers when tested in carrageenan-induced paw edema models.

Case Studies

A notable study evaluated the efficacy of various quinazolinone derivatives against inflammatory conditions. The results indicated that specific substitutions on the quinazolinone ring significantly enhanced anti-inflammatory effects compared to standard drugs like indomethacin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one via direct bromination?

- Method : React 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid (20% v/v) at room temperature for 12–24 hours. Isolation involves pouring the mixture onto ice-cold water, filtration, and recrystallization from ethanol.

- Key Data :

- Yield: 55%

- Melting Point: 196°C (lit. 197°C)

- IR Peaks: 3448 cm⁻¹ (NH₂), 1686 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) .

Q. How is the structure of this compound confirmed experimentally?

- Spectroscopic Methods :

- IR Spectroscopy : Identifies NH₂ (3448 cm⁻¹) and quinazolinone carbonyl (1686 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.4–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). For analogues, coupling constants (e.g., J = 7.8 Hz) confirm substitution patterns .

- Elemental Analysis : Matches calculated bromine content (31.12% observed vs. 31.37% theoretical) .

Q. What purification strategies are effective for brominated quinazolinones?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals.

- Column Chromatography : Employ silica gel with gradient elution (20–30% ethyl acetate in hexane) for derivatives with polar substituents .

- Yield Challenges : Bromination byproducts (e.g., dihalogenated species) require careful monitoring via HPLC .

Advanced Research Questions

Q. How does regioselectivity influence bromination at the 6- vs. 8-position in quinazolinones?

- Mechanistic Insight : Electron-donating groups (e.g., -NH₂) activate specific aromatic positions. Steric effects from 2-methyl substitution favor bromination at the 6-position in the parent compound .

- Competing Pathways : In dibrominated derivatives (e.g., 6,8-dibromo), harsh conditions (excess Br₂, elevated temperatures) may lead to overhalogenation .

- Case Study : 6-Fluoro-8-bromo analogues require ammonia reflux to stabilize the quinazolinone core during iodination .

Q. How can structure-activity relationships (SAR) guide the design of bioactive quinazolinones?

- Functionalization Strategies :

- 2-Methyl Group : Enhances metabolic stability but reduces solubility.

- 8-Bromo Substituent : Increases electrophilicity for nucleophilic aromatic substitution in drug conjugates .

- Biological Data :

- 3-Benzyl-6-bromo derivatives show analgesic activity (ED₅₀ = 25 mg/kg) in murine models .

- Nitrophenyl-substituted analogues exhibit antiproliferative activity (IC₅₀ = 8 µM) against cancer cell lines .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Standardization : Use identical assay conditions (e.g., cell lines, incubation times) for comparative analysis.

- Purity Validation : Confirm compound integrity via HPLC (>95%) and elemental analysis.

- Case Example : Discrepancies in anti-inflammatory activity of 3-benzyl derivatives may arise from varying substituents (e.g., nitro vs. methoxy groups) .

Q. What mechanistic insights explain the reactivity of this compound with metal ions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.